14-Bromo-1-tetradecanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

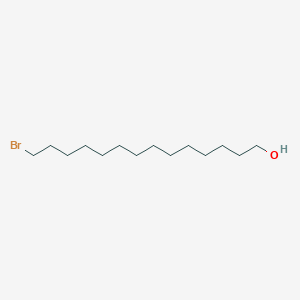

Structure

3D Structure

Properties

IUPAC Name |

14-bromotetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29BrO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXZRJZWAYBBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCBr)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373759 | |

| Record name | 14-Bromo-1-tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72995-94-9 | |

| Record name | 14-Bromo-1-tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-Bromo-1-tetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 14-Bromo-1-tetradecanol for Researchers and Drug Development Professionals

An authoritative guide on the physical, chemical, and practical aspects of 14-Bromo-1-tetradecanol, tailored for its application in advanced scientific research.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this bifunctional molecule in their work. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its synthesis, characterization, and application, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

This compound is a long-chain bifunctional organic molecule featuring a primary alcohol at one terminus and a bromoalkane at the other. This structure makes it a valuable building block in organic synthesis, allowing for sequential or orthogonal functionalization.

Identification and General Properties

| Property | Value | Source |

| CAS Number | 72995-94-9 | [1] |

| Molecular Formula | C₁₄H₂₉BrO | |

| Molecular Weight | 293.28 g/mol | |

| IUPAC Name | 14-bromotetradecan-1-ol | [2] |

| Synonyms | 14-Bromotetradecanol | |

| Physical Form | Solid | |

| Purity | ≥95% | |

| Storage | Sealed in a dry place at room temperature. |

Physicochemical Data

Quantitative experimental data for this compound is not extensively reported in publicly available literature. The following table provides a combination of computed data and estimated values based on the properties of the parent compound, 1-tetradecanol, and general trends for long-chain bromoalkanes.

| Property | Value | Notes |

| Melting Point | Estimated: 40-45 °C | The melting point of 1-tetradecanol is 38 °C. The presence of the terminal bromine atom is expected to slightly increase the melting point due to increased molecular weight and van der Waals forces. |

| Boiling Point | Estimated: >300 °C | The boiling point of 1-tetradecanol is approximately 289 °C. The boiling point of 1-bromotetradecane is around 307-310 °C. Therefore, the boiling point of this compound is expected to be slightly higher than that of 1-tetradecanol. |

| Density | Estimated: ~0.9-1.0 g/mL | The density of 1-tetradecanol is approximately 0.824 g/cm³. The presence of the heavier bromine atom will increase the density. |

| Solubility | Insoluble in water. Soluble in organic solvents like diethyl ether, and slightly soluble in ethanol. | As a long-chain alcohol, it is expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

| XLogP3 | 6.1 | Computed by PubChem. This indicates a high degree of lipophilicity.[2] |

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of ω-bromoalkanols involves the monobromination of the corresponding diol. The following is a general protocol adapted for the synthesis of this compound from 1,14-tetradecanediol.

Reaction:

HO-(CH₂)₁₄-OH + HBr → Br-(CH₂)₁₄-OH + H₂O

Materials:

-

1,14-tetradecanediol

-

Aqueous hydrobromic acid (48%)

-

Toluene

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and workup

Procedure:

-

In a microwave-safe reaction vessel, combine 1,14-tetradecanediol, aqueous hydrobromic acid (48%), and toluene. The molar ratio of the diol to HBr should be optimized to favor monobromination.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature and time. A study on similar bromoalkanols suggests that reaction times can be significantly reduced with microwave heating.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add water and an organic solvent such as diethyl ether or ethyl acetate for extraction.

-

Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

-

Select a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., hexanes, or a mixture of hexanes and a slightly more polar solvent like ethyl acetate).

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography:

-

Prepare a silica gel column using a suitable eluent system. Given the polarity of the molecule, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) would be appropriate.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a triplet at ~3.65 ppm for the methylene protons adjacent to the hydroxyl group (-CH₂OH), a triplet at ~3.4 ppm for the methylene protons adjacent to the bromine atom (-CH₂Br), and a broad multiplet between 1.2 and 1.6 ppm for the other methylene protons in the chain. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: Expect signals for the carbon attached to the hydroxyl group at ~63 ppm, the carbon attached to the bromine at ~34 ppm, and a series of signals for the other methylene carbons between ~25 and 33 ppm.

-

-

Infrared (IR) Spectroscopy: Expect a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching vibrations between 2850 and 3000 cm⁻¹. A peak corresponding to the C-Br stretching vibration would be observed in the fingerprint region, typically around 500-600 cm⁻¹.

-

Mass Spectrometry (MS): In the mass spectrum, one would expect to see a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of water from the molecular ion and cleavage of the carbon-carbon bonds.

Applications in Drug Development

This compound is a bifunctional linker, making it a valuable tool in drug discovery, particularly in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The long aliphatic chain of this compound can serve as the linker component, connecting the target protein ligand to the E3 ligase ligand.

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a bifunctional linker like this compound.

In this workflow, one of the functional groups of this compound (e.g., the bromide) reacts with a ligand for the protein of interest. The remaining functional group (the hydroxyl) is then used to attach the E3 ligase ligand, forming the final PROTAC molecule. The flexibility and length of the tetradecyl chain can be crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two functional groups:

-

Primary Alcohol (-OH): The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution.

-

Primary Bromoalkane (-Br): The terminal bromine is a good leaving group in nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of nucleophiles at this position, including amines, thiols, azides, and cyanides.

The long aliphatic chain is chemically inert under most conditions. The compound should be stable under normal storage conditions, but care should be taken to avoid strong oxidizing agents and strong bases, which could react with the alcohol and bromoalkane functionalities, respectively.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

It is essential to consult the Safety Data Sheet (SDS) for detailed safety and handling information before using this compound.

This guide serves as a foundational resource for the understanding and application of this compound. The unique bifunctional nature of this molecule, combined with its long aliphatic chain, makes it a versatile tool for innovative research in organic synthesis and drug development.

References

In-Depth Technical Guide: 14-Bromo-1-tetradecanol (CAS: 72995-94-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Bromo-1-tetradecanol is a long-chain bifunctional organic molecule featuring a terminal hydroxyl group and a terminal bromine atom. This structure makes it a versatile intermediate in organic synthesis, with potential applications in the development of novel therapeutic agents and materials. While detailed experimental studies on this specific compound are limited in publicly accessible literature, this guide consolidates available data and provides a framework for its potential applications based on the reactivity of its functional groups and the biological activities of related long-chain alcohols and haloalkanes.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₄H₂₉BrO.[1][2] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, dictates its chemical reactivity.[3] The long fourteen-carbon chain imparts significant lipophilicity to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72995-94-9 | [1][2] |

| Molecular Formula | C₁₄H₂₉BrO | [1][2] |

| Molecular Weight | 293.28 g/mol | [1][2] |

| Appearance | White to Yellow Solid | [4] |

| Purity | ≥95% | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry principles and synthesis of similar compounds. The most direct approach would involve the selective monobromination of 1,14-tetradecanediol.

Hypothetical Synthetic Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

A detailed protocol would need to be developed and optimized. Key considerations would include:

-

Reactant Stoichiometry: Careful control of the brominating agent (e.g., HBr or PBr₃) to favor monosubstitution over the formation of 1,14-dibromotetradecane.

-

Reaction Conditions: Optimization of temperature, reaction time, and solvent to maximize the yield of the desired product.

-

Purification: The final product would likely require purification from unreacted starting material and di-substituted byproducts, for which column chromatography would be a suitable method.

-

Characterization: Confirmation of the structure would be essential using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Potential Applications in Drug Development and Research

The unique structure of this compound makes it an interesting building block for the synthesis of more complex molecules with potential biological activity.

Precursor for Neuronal Growth Stimulators

There is an indication that this compound can be used to synthesize cyclohexenoic long-chain fatty alcohols, which have been investigated as potential neuronal growth stimulators.[5] Long-chain fatty alcohols themselves have been shown to possess neurotrophic activity.

Conceptual Synthesis and Action Pathway:

Caption: Conceptual pathway from this compound to a potential neuronal growth stimulator.

Potential as a Cytochrome P450 Inhibitor

Long-chain haloalkanes are known to interact with cytochrome P450 (CYP) enzymes.[6][7] The metabolism of these compounds by CYPs can lead to the formation of reactive intermediates that may inhibit the enzyme. While no specific studies on this compound have been found, its structure suggests it could be a substrate and potential inhibitor of certain CYP isoforms.

Hypothetical Mechanism of CYP450 Inhibition:

Caption: Hypothetical mechanism of cytochrome P450 inhibition by this compound.

Safety and Handling

Based on GHS classifications for similar compounds, this compound is expected to be a skin and eye irritant.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Directions

This compound is a commercially available bifunctional molecule with clear potential as a synthetic intermediate. While current literature lacks detailed studies on its specific synthesis and biological activities, its structural features suggest promising avenues for research, particularly in the fields of neuropharmacology and drug metabolism. Future work should focus on developing and publishing a robust synthetic protocol, comprehensive characterization of its physicochemical properties, and in-vitro and in-vivo studies to validate its potential as a precursor for neuronal growth stimulators and as a modulator of cytochrome P450 activity. Such studies would be invaluable to the scientific community and could pave the way for its use in drug discovery and development programs.

References

- 1. This compound | C14H29BrO | CID 2757182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 72995-94-9 [smolecule.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Cyclohexenonic Long-Chain Fatty Alcohols as Neuronal Growth Stimulators [mdpi.com]

- 6. Model studies in cytochrome P-450-mediated toxicity of halogenated compounds: radical processes involving iron porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 14-Bromo-1-tetradecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 14-Bromo-1-tetradecanol, a valuable bifunctional molecule for further chemical elaboration in various research and development applications, including its use as a linker in drug-conjugate synthesis or as a precursor for novel surfactants and materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₉BrO | PubChem[1] |

| Molecular Weight | 293.28 g/mol | PubChem[1] |

| CAS Number | 72995-94-9 | PubChem[1] |

| Appearance | White waxy solid (Predicted) | General knowledge |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as diethyl ether and ethanol; practically insoluble in water. | General knowledge |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the selective monobromination of the corresponding α,ω-diol, 1,14-tetradecanediol. A well-established method involves the reaction of the diol with hydrobromic acid.

Reaction Scheme

Experimental Protocol: Monobromination of 1,14-Tetradecanediol

This protocol is adapted from the general procedure for the monobromination of α,ω-diols.

Materials:

-

1,14-Tetradecanediol (C₁₄H₃₀O₂)

-

Hydrobromic acid (48% aqueous solution)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,14-tetradecanediol (1.0 eq) and toluene.

-

Add hydrobromic acid (48% aq, ~1.2 eq) to the flask.

-

Heat the reaction mixture to reflux and stir vigorously for the time specified in the literature for similar diols, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add water. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

Characterization of this compound

Due to the absence of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on the known structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | -CH₂ -OH |

| ~3.41 | Triplet | 2H | -CH₂ -Br |

| ~1.85 | Quintet | 2H | -CH₂-CH₂ -Br |

| ~1.57 | Quintet | 2H | -CH₂-CH₂ -OH |

| ~1.26 | Multiplet | 20H | -(CH₂ )₁₀- |

¹³C NMR (Predicted):

The predicted ¹³C NMR spectrum of this compound in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~62.9 | -C H₂-OH |

| ~34.0 | -C H₂-Br |

| ~32.8 | -CH₂-C H₂-Br |

| ~32.5 | -CH₂-C H₂-OH |

| ~29.6 - 29.1 (multiple peaks) | -(C H₂)₈- |

| ~28.7 | -CH₂-CH₂-C H₂-Br |

| ~25.7 | -CH₂-CH₂-C H₂-OH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~2920, ~2850 | Strong | C-H stretch (aliphatic) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1060 | Strong | C-O stretch (primary alcohol) |

| ~645 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a weak or absent molecular ion peak due to the facile loss of water or HBr. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident for fragments containing bromine.

| m/z | Interpretation |

| 292/294 | [M]⁺ (Molecular ion) - likely very weak or absent |

| 274/276 | [M - H₂O]⁺ |

| 213 | [M - Br]⁺ |

| 195/197 | [M - H₂O - Br]⁺ |

Experimental Workflow and Logic

The overall process for the synthesis and characterization of this compound is outlined below.

Conclusion

This technical guide outlines a reliable method for the synthesis of this compound from 1,14-tetradecanediol and provides a detailed, albeit predicted, summary of its key characterization data. The provided experimental protocol and spectroscopic information will be valuable for researchers and scientists working on the synthesis and application of this versatile bifunctional molecule. It is recommended that the predicted spectral data be confirmed by experimental analysis upon synthesis of the compound.

References

14-Bromo-1-tetradecanol molecular structure and weight

An In-Depth Technical Guide on 14-Bromo-1-tetradecanol: Molecular Structure and Properties

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure and properties is fundamental. This guide provides a detailed overview of this compound, a halogenated fatty alcohol.

Molecular and Chemical Properties

This compound is an organic compound characterized by a long 14-carbon aliphatic chain.[1] At one end of this chain (position 1), a hydroxyl (-OH) group is attached, classifying it as an alcohol. At the opposite end (position 14), a bromine (-Br) atom is substituted, making it a halogenated derivative.[1] This unique structure, with its hydrophilic alcohol head and a long hydrophobic carbon tail ending with a bromine atom, imparts specific chemical reactivity and physical properties to the molecule. The presence of the bromine atom significantly influences its chemical behavior.[1]

Quantitative Molecular Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₉BrO | PubChem[2], Santa Cruz Biotechnology[3] |

| Molecular Weight | 293.28 g/mol | PubChem[2], Santa Cruz Biotechnology[3] |

| IUPAC Name | 14-bromotetradecan-1-ol | PubChem[2] |

| CAS Number | 72995-94-9 | PubChem[2], Santa Cruz Biotechnology[3] |

Molecular Structure Visualization

To illustrate the molecular structure of this compound, a 2D diagram has been generated using the Graphviz (DOT language). This visualization clearly depicts the arrangement of atoms and the key functional groups within the molecule.

Experimental Protocols

While specific experimental protocols for the synthesis or application of this compound are not detailed in the provided search results, its structure suggests it can be utilized as a starting material in various organic synthesis reactions.[1] The terminal hydroxyl group can undergo reactions such as esterification, etherification, or oxidation, while the bromo group is susceptible to nucleophilic substitution, allowing for the introduction of other functional groups.[1]

A general protocol for a substitution reaction at the bromine-bearing carbon could involve reacting this compound with a suitable nucleophile in an appropriate solvent. The reaction conditions, such as temperature and reaction time, would need to be optimized based on the specific nucleophile and desired product.

Similarly, esterification of the hydroxyl group would typically involve reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst. The choice of catalyst and reaction conditions would depend on the reactivity of the starting materials.

It is important to note that due to the presence of bromine, this compound should be handled with care as it could be a skin and eye irritant.[1]

References

Reactivity of the Terminal Bromine in 14-Bromo-1-tetradecanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Bromo-1-tetradecanol is a bifunctional linear organic molecule featuring a long C14 alkyl chain terminated by a primary alcohol at one end and a primary bromine at the other. This structure makes it a valuable building block in organic synthesis, materials science, and particularly in the development of pharmaceutical agents. The presence of two distinct reactive sites—the hydroxyl group and the carbon-bromine bond—allows for selective and sequential chemical modifications. This guide focuses on the reactivity of the terminal bromine atom, a key feature for nucleophilic substitution reactions. Understanding the kinetics, yields, and experimental conditions for the displacement of this bromide is crucial for its effective utilization in constructing complex molecular architectures, such as those found in PROteolysis TArgeting Chimeras (PROTACs) and other therapeutic agents.

Core Reactivity: The SN2 Pathway

The terminal bromine in this compound is situated on a primary carbon, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This mechanism involves a backside attack on the electrophilic carbon atom by a nucleophile, leading to the displacement of the bromide leaving group in a single, concerted step.

Key characteristics of the SN2 reactivity of this compound include:

-

Stereochemistry: The reaction proceeds with an inversion of configuration at the carbon center.

-

Kinetics: The reaction rate is dependent on the concentration of both the this compound and the nucleophile.

-

Steric Hindrance: As a primary alkyl halide, it exhibits minimal steric hindrance, favoring the SN2 pathway over elimination reactions.

-

Leaving Group Ability: The bromide ion is a good leaving group, facilitating the substitution.

The general scheme for the SN2 reaction at the terminal bromine of this compound is as follows:

R-Br + Nu- → R-Nu + Br-[1]

Where R is the 14-hydroxy-tetradecyl group and Nu- is the nucleophile.

Quantitative Data on Nucleophilic Substitution Reactions

While specific kinetic data for this compound is not extensively published, the reactivity is comparable to other long-chain primary alkyl bromides. The following table summarizes expected outcomes for various nucleophilic substitution reactions based on established principles and data from analogous compounds.

| Nucleophile | Reagent Example | Product Type | Solvent | Typical Conditions | Expected Yield |

| Alkoxide (RO-) | Sodium Phenoxide | Ether | DMF, Acetonitrile | Room Temp. to 80°C | High |

| Amine (RNH2) | Ammonia, Primary/Secondary Amines | Amine | Ethanol, DMF | Heated, Sealed Tube | Moderate to High |

| Azide (N3-) | Sodium Azide | Alkyl Azide | DMF | 70-75°C | High |

| Cyanide (CN-) | Potassium Cyanide | Nitrile | Ethanol | Reflux | Good |

| Thiolate (RS-) | Sodium Thiophenoxide | Thioether | DMF, Ethanol | Room Temp. | High |

Note: Yields are estimates based on analogous reactions and may vary depending on specific substrates and conditions.

Experimental Protocols

The following are detailed methodologies for key nucleophilic substitution reactions involving this compound. These protocols are adapted from standard procedures for primary alkyl bromides.

Williamson Ether Synthesis

This reaction is used to form an ether by reacting an alkoxide with the primary alkyl halide.

Materials:

-

This compound

-

Phenol (or other alcohol)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3)

-

Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve the phenol (1.2 equivalents) in DMF.

-

Add sodium hydroxide or potassium carbonate (1.5 equivalents) and stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add this compound (1 equivalent) to the reaction mixture.

-

Heat the mixture to 60-80°C and monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Synthesis of 14-Azido-1-tetradecanol

This protocol describes the conversion of the terminal bromide to an azide group.

Materials:

-

This compound

-

Sodium Azide (NaN3)

-

Dimethylformamide (DMF)

-

Potassium Iodide (KI) (catalytic amount)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask.

-

Add sodium azide (1.5 equivalents) and a catalytic amount of potassium iodide.

-

Heat the reaction mixture to 70-75°C and stir for 1.5-3 hours, monitoring by TLC.

-

After completion, cool the mixture and add water to quench the reaction and dissolve inorganic salts.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

N-Alkylation of Amines

This procedure outlines the formation of a secondary amine by reacting a primary amine with this compound. Note that overalkylation to form tertiary amines or quaternary ammonium salts is a common side reaction.

Materials:

-

This compound

-

Primary Amine (e.g., Benzylamine)

-

Potassium Carbonate (K2CO3) or Triethylamine (Et3N)

-

Dimethylformamide (DMF) or Acetonitrile

-

Dichloromethane

-

Saturated sodium bicarbonate solution

Procedure:

-

To a solution of the primary amine (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

-

Add this compound (1 equivalent) to the mixture.

-

Stir the reaction at room temperature or gentle heating (40-60°C) and monitor by TLC.

-

Upon completion, dilute the reaction with water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product via column chromatography to separate the desired secondary amine from any overalkylation products.

Visualizing Reactivity and Applications

General SN2 Reaction Pathway

The following diagram illustrates the concerted SN2 mechanism for the reaction of this compound with a generic nucleophile (Nu-).

Caption: SN2 reaction mechanism of this compound.

Experimental Workflow for Derivatization

This workflow outlines the general steps for the synthesis and purification of a derivative of this compound.

Caption: General workflow for derivatization of this compound.

Application in PROTAC Synthesis

The terminal bromine of this compound or similar long-chain linkers is crucial for conjugating different parts of a PROTAC molecule.

Caption: Logical relationship in PROTAC synthesis using a bromo-linker.

Conclusion

This compound is a versatile synthetic intermediate whose utility is largely defined by the reactivity of its terminal bromine atom. As a primary alkyl bromide, it readily undergoes SN2 reactions with a wide range of nucleophiles, including alkoxides, amines, azides, cyanides, and thiolates. This reactivity allows for the straightforward introduction of diverse functional groups, making it a valuable tool for the synthesis of complex molecules in fields such as drug discovery and materials science. The provided protocols and diagrams serve as a guide for researchers to effectively harness the synthetic potential of this bifunctional building block.

References

Solubility Profile of 14-Bromo-1-tetradecanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 14-Bromo-1-tetradecanol, a long-chain brominated alcohol utilized in various synthetic and biomedical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting its solubility based on established chemical principles and provides a detailed experimental protocol for its precise determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.

Introduction

This compound (C₁₄H₂₉BrO) is a bifunctional organic molecule featuring a long, nonpolar fourteen-carbon chain, a polar hydroxyl (-OH) group, and a terminal bromine atom. This unique structure imparts a dualistic nature to its solubility, making it a subject of interest in various chemical and pharmaceutical contexts. Understanding its solubility in different organic solvents is critical for its application in organic synthesis, formulation development, and drug delivery systems.

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The long alkyl chain of this compound contributes to its nonpolar character, favoring solubility in nonpolar solvents. Conversely, the presence of the hydroxyl group allows for hydrogen bonding, potentially enabling solubility in more polar, protic solvents. The bromine atom, while contributing to the overall molecular weight and introducing a dipole moment, is not expected to drastically alter the general solubility trends dictated by the long hydrocarbon tail and the alcohol functional group.

Predicted Solubility Profile

General Trends:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform, Dichloromethane): this compound is expected to exhibit high solubility in nonpolar organic solvents. The van der Waals interactions between the long alkyl chain of the solute and the nonpolar solvent molecules are the primary driving force for dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Good to moderate solubility is anticipated in these solvents. While these solvents are polar, they cannot donate hydrogen bonds. The dipole-dipole interactions between the solvent and the polar functionalities of this compound, combined with the dispersion forces, will facilitate dissolution.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to low solubility is expected in short-chain alcohols. The ability of the hydroxyl group to form hydrogen bonds with the solvent is counteracted by the large, nonpolar hydrocarbon tail. As the chain length of the alcohol solvent increases, the solubility of this compound is likely to increase due to more favorable van der Waals interactions.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents at different temperatures is not available in peer-reviewed literature. The following table is provided as a template for researchers to record their experimental findings.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Chloroform | 25 | Shake-Flask | ||

Researchers are encouraged to populate this table with their own experimentally determined data.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.[1] The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow for equilibration. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the amount in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the respective solvent using the determined concentration and the volume of the original filtered solution. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. It is anticipated to be highly soluble in nonpolar solvents and show decreasing solubility with increasing solvent polarity, particularly in protic solvents. For applications requiring precise solubility values, the provided detailed experimental protocol based on the shake-flask method offers a robust and reliable approach for their determination. This guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in their scientific endeavors.

References

Potential applications of long-chain bifunctional alkanes

An In-Depth Technical Guide to the Potential Applications of Long-Chain Bifunctional Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the diverse applications of long-chain bifunctional alkanes. These versatile molecules, characterized by a long aliphatic chain functionalized at both ends, are pivotal in advancing various scientific fields, from targeted drug delivery to materials science and catalysis. This document details their role as linkers in Proteolysis Targeting Chimeras (PROTACs), their contribution to the properties of polymers, their function in catalysis and surface modification, and the synthetic routes to their preparation.

Long-chain bifunctional alkanes are extensively used as linkers in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins. The alkane chain connects a ligand that binds to the target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of this linker are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.[1]

The hydrophobic nature of alkane linkers can enhance the cell permeability of PROTACs, a crucial factor for targeting intracellular proteins.[1] However, this hydrophobicity can also lead to poor solubility and non-specific binding. Therefore, optimizing the linker length is a key aspect of PROTAC design to balance these properties and achieve optimal degradation efficacy.[1]

Quantitative Data: Impact of Alkane Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the impact of linker length on the degradation of various target proteins.

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [2] |

| TBK1 | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | - | [2] |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [2] |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [2] |

| ERα | - | Alkyl | 16 | - | >90 | [3] |

| BRD4 | VHL | PEG | 5 | 15 | >98 | [4] |

Signaling Pathway: PROTAC Mechanism of Action

Experimental Protocols

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5]

Materials:

-

Cell line expressing the protein of interest

-

PROTAC compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]

-

Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.[5]

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[5]

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.[5]

-

Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein level to the loading control to determine the percentage of degradation.[6]

References

14-Bromo-1-tetradecanol: A Bifunctional Intermediate for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 14-Bromo-1-tetradecanol is a long-chain, bifunctional organic molecule that is emerging as a critical chemical intermediate in the fields of medicinal chemistry and drug delivery. Its unique structure, featuring a terminal hydroxyl group and a bromine atom at the opposite end of a fourteen-carbon backbone, allows for versatile chemical modifications, making it an invaluable tool in the synthesis of complex therapeutic agents and delivery systems. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in targeted protein degradation and lipid nanoparticle formulations.

Chemical and Physical Properties

This compound is a halogenated fatty alcohol. Its key physical and chemical properties are summarized in the table below, providing essential data for its use in chemical synthesis and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₉BrO | [1] |

| Molecular Weight | 293.28 g/mol | [1] |

| IUPAC Name | 14-bromotetradecan-1-ol | [1] |

| CAS Number | 72995-94-9 | [1] |

| Physical Form | Solid | [2] |

| Purity | ≥95% | [3] |

| Storage Temperature | Room Temperature (sealed in dry conditions) | [2] |

Synthesis of this compound: Experimental Protocol

Reaction Principle: The selective monobromination of a long-chain diol can be achieved by using a limited amount of a brominating agent, taking advantage of the statistical distribution of the reaction products. A common method involves the use of hydrobromic acid.

Materials:

-

1,14-Tetradecanediol

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,14-tetradecanediol (1 equivalent) in toluene.

-

Addition of Reagents: Add a catalytic amount of concentrated sulfuric acid to the solution. Slowly add hydrobromic acid (1.1 equivalents) to the stirred solution.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate this compound.

Expected Yield: The yield for such reactions can vary, but yields in the range of 40-60% for the monobrominated product are typically expected.

Applications as a Chemical Intermediate in Drug Development

The bifunctional nature of this compound makes it a highly valuable linker molecule in the development of sophisticated therapeutics.

Linker for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3] A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] The length and composition of the linker are critical for the efficacy of the PROTAC.[3]

This compound, with its 14-carbon chain, can serve as a precursor for long-chain linkers in PROTAC synthesis. The terminal bromine and hydroxyl groups provide orthogonal handles for sequential attachment of the target-binding ligand and the E3 ligase ligand.

Experimental Workflow for PROTAC Synthesis using a this compound-derived Linker:

The synthesis of a PROTAC using a linker derived from this compound would typically involve a multi-step process. The following diagram illustrates a generalized workflow.

Caption: Generalized workflow for the synthesis of a PROTAC using a this compound-derived linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves the induced formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: Signaling pathway of PROTAC-mediated targeted protein degradation.

Component of Lipid Nanoparticles (LNPs) for Drug Delivery

Lipid nanoparticles are advanced drug delivery systems used to encapsulate and deliver therapeutics, such as mRNA and small molecule drugs, to target cells.[2][4] A typical LNP formulation consists of four main components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[2][5]

This compound can be chemically modified to create novel ionizable or PEGylated lipids for incorporation into LNPs. The 14-carbon chain provides a hydrophobic tail that can integrate into the lipid bilayer of the nanoparticle. The functional groups allow for the attachment of a hydrophilic head group (for ionizable lipids) or a polyethylene glycol (PEG) chain (for PEGylated lipids).

Logical Relationship in LNP Formulation:

The following diagram illustrates the logical relationship of how a derivative of this compound could be incorporated into a lipid nanoparticle for drug delivery.

Caption: Logical workflow for the use of a this compound derivative in LNP formulation and drug delivery.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential in modern drug development. Its bifunctional nature allows for its incorporation as a long-chain linker in targeted protein degraders like PROTACs and as a key component in advanced drug delivery systems such as lipid nanoparticles. As research in these areas continues to expand, the demand for well-defined and functionalized linkers and lipid components is expected to grow, positioning this compound as a valuable building block for the next generation of therapeutics. Further research into the specific applications and optimization of synthesis protocols will undoubtedly unlock its full potential in addressing challenging diseases.

References

- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for 14-Bromo-1-tetradecanol

An In-depth Technical Guide to the Safety and Handling of 14-Bromo-1-tetradecanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 72995-94-9), a long-chain halogenated alcohol utilized in various organic synthesis applications. Adherence to the following precautions is crucial to ensure the safe handling of this chemical in a laboratory setting.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₉BrO | [2] |

| Molecular Weight | 293.28 g/mol | [2] |

| CAS Number | 72995-94-9 | [2] |

| Appearance | Solid | [1] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |

| Purity | ≥95% | [3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications and hazard statements.

Table 2: GHS Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | [4] |

| Acute Toxicity, Oral | 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [1] |

Precautionary Statements

The following precautionary statements are recommended when handling this compound:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

-

P319: Get medical help if you feel unwell.[4]

-

P332+P317: If skin irritation occurs: Get medical help.[4]

-

P337+P317: If eye irritation persists: Get medical help.[4]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[4]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

-

P405: Store locked up.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols and Handling Procedures

This compound is a versatile bifunctional molecule, possessing both a primary alcohol and a primary alkyl bromide. This structure allows it to be used as a starting material in a variety of organic synthesis reactions, including nucleophilic substitutions and esterifications.[5]

General Handling Precautions

Due to its hazardous nature, this compound should be handled with appropriate safety measures in place.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

-

-

Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

Example Experimental Protocol: Williamson Ether Synthesis

Reaction:

R-OH + NaH → R-O⁻Na⁺ + H₂ R-O⁻Na⁺ + Br-(CH₂)₁₄-OH → R-O-(CH₂)₁₄-OH + NaBr

Methodology:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a solution of a long-chain alcohol (e.g., 1-tetradecanol) in an anhydrous solvent (e.g., tetrahydrofuran).

-

Cool the solution in an ice bath and slowly add sodium hydride (NaH) portion-wise.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of this compound in the same anhydrous solvent dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted NaH by the slow addition of ethanol, followed by water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual workflows relevant to the handling and use of this compound.

References

Spectroscopic Characterization of 14-Bromo-1-tetradecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the bifunctional molecule 14-Bromo-1-tetradecanol. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from analogous structures, namely 1-tetradecanol and 1-bromotetradecane, to predict and interpret the characteristic spectroscopic features. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | HO-CH ₂- |

| ~3.40 | Triplet | 2H | Br-CH ₂- |

| ~1.85 | Quintet | 2H | Br-CH₂-CH ₂- |

| ~1.56 | Quintet | 2H | HO-CH₂-CH ₂- |

| ~1.25 | Broad Singlet | 20H | -(CH ₂)₁₀- |

| ~1.5 (variable) | Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~62.9 | HO-C H₂- |

| ~33.9 | Br-C H₂- |

| ~32.8 | Br-CH₂-C H₂- |

| ~32.7 | HO-CH₂-C H₂- |

| ~29.6 - ~29.3 (multiple peaks) | -(C H₂)₈- |

| ~28.7 | Br-CH₂-CH₂-C H₂- |

| ~28.1 | HO-CH₂-CH₂-C H₂- |

| ~25.7 | -(C H₂)₂- |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Broad, Strong | O-H stretch |

| ~2920 | Strong | C-H stretch (asymmetric) |

| ~2850 | Strong | C-H stretch (symmetric) |

| ~1465 | Medium | C-H bend (scissoring) |

| ~1060 | Medium | C-O stretch |

| ~645 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 292/294 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 274/276 | [M-H₂O]⁺ |

| 213 | [M-Br]⁺ |

| 43, 57, 71, 85... | Alkyl chain fragmentation pattern |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single pulse

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-32

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

Spectral Width: -10 to 220 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing: Perform a background scan of the empty ATR crystal before the sample scan. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization (Electron Ionization - EI):

-

Ionization Energy: 70 eV

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 40-500

-

-

Data Analysis: Identify the molecular ion peak, considering the characteristic isotopic pattern of bromine ([⁷⁹Br]:[⁸¹Br] ≈ 1:1). Analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Methodological & Application

Application Note: A Detailed Protocol for the Williamson Ether Synthesis of Bis(14-hydroxy-tetradecyl) Ether

This application note provides a comprehensive experimental protocol for the synthesis of bis(14-hydroxy-tetradecyl) ether from 14-bromo-1-tetradecanol via the Williamson ether synthesis. This method is broadly applicable in the fields of chemical research and drug development for the preparation of symmetrical and asymmetrical ethers.

Introduction

The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the formation of ethers.[1][2][3] The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][2] This protocol details the synthesis of a symmetrical ether by reacting this compound with a strong base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with another molecule of this compound.

Data Summary

The following table summarizes the key quantitative data for the reactants and the expected product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molarity (mol/L) | Quantity |

| This compound | C₁₄H₂₉BrO | 293.28 | - | 1.0 eq |

| Sodium Hydride (NaH) | NaH | 24.00 | - | 1.2 eq |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent |

| Bis(14-hydroxy-tetradecyl) ether | C₂₈H₅₈O₃ | 442.76 | - | Theoretical Yield |

Experimental Protocol

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Argon or Nitrogen gas inlet

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with this compound.

-

Solvent Addition: Anhydrous DMF is added to the flask to dissolve the this compound. The solution is stirred at room temperature.

-

Deprotonation: Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is carefully added portion-wise to the stirred solution at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide. Hydrogen gas evolution will be observed.

-

Ether Synthesis: The reaction mixture is heated to 50-70 °C and stirred for 12-24 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride to destroy any excess sodium hydride.

-

Extraction: The reaction mixture is transferred to a separatory funnel. The product is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure bis(14-hydroxy-tetradecyl) ether.

Safety Precautions:

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in a fume hood and under an inert atmosphere.

-

Dimethylformamide is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

All procedures should be carried out in a well-ventilated fume hood.

Experimental Workflow

References

Synthesis of Novel Derivatives from 14-Bromo-1-tetradecanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a variety of functional derivatives from the versatile starting material, 14-Bromo-1-tetradecanol. This bifunctional molecule, featuring a primary bromide and a primary alcohol, serves as a valuable building block for creating novel compounds with applications in drug delivery, materials science, and biochemical probes. The following sections detail the synthetic routes, experimental procedures, and expected outcomes for the preparation of ether, ester, azide, cyanide, and thiol derivatives.

Introduction

This compound is a long-chain aliphatic compound containing two reactive functional groups: a terminal bromo group susceptible to nucleophilic substitution and a terminal hydroxyl group that can undergo reactions such as esterification and etherification. This unique structure allows for selective modification at either end of the C14 chain, enabling the synthesis of a diverse range of derivatives. These derivatives can be utilized as surfactants, drug carriers, or as linkers in bioconjugation chemistry. This guide outlines standardized procedures for the synthesis of key derivatives, complete with quantitative data and workflow visualizations.

Core Synthetic Pathways

The primary synthetic transformations involving this compound are nucleophilic substitution at the carbon bearing the bromine atom and reactions at the hydroxyl group. The choice of reagents and reaction conditions allows for the selective targeting of one functional group while preserving the other. In some cases, protection of the hydroxyl group may be necessary to achieve the desired transformation at the bromide terminus.

A general overview of the synthetic possibilities is illustrated in the diagram below.

Application Notes: Synthesis of Pharmaceutical Intermediates Using 14-Bromo-1-tetradecanol

Introduction

14-Bromo-1-tetradecanol is a bifunctional long-chain haloalcohol that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a primary alcohol at one terminus and a bromine atom at the other, allows for selective chemical modifications, making it a valuable precursor for the synthesis of various pharmaceutical intermediates. This is particularly evident in the preparation of prostaglandin F2α analogues, a class of drugs primarily used to treat glaucoma by reducing intraocular pressure.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for Latanoprost, a widely prescribed anti-glaucoma medication.

Overview of the Synthetic Strategy

The synthesis of Latanoprost and related prostaglandin analogues often relies on a convergent approach, where the core cyclopentane structure (often derived from the Corey lactone) is coupled with the α- and ω-side chains. This compound is an ideal starting material for the synthesis of the ω-side chain. The synthetic strategy involves the preparation of a phosphonate ylide from a 14-carbon precursor, which then undergoes a Horner-Wadsworth-Emmons reaction with a Corey aldehyde derivative to form the characteristic enone structure of the prostaglandin intermediate.

Key Synthetic Transformations

The overall transformation of a 14-carbon precursor derived from this compound into a Latanoprost intermediate involves several key steps, as illustrated in the workflow below.

Caption: Synthetic pathway from this compound to a Latanoprost intermediate.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the synthesis of a Latanoprost intermediate, starting from precursors derivable from this compound.

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) | Reference |

| 1 | Oxidation of Corey Lactone Diol | Oxalyl chloride, DMSO, Et₃N | Dichloromethane | ~95% | [3] |

| 2 | Horner-Wadsworth-Emmons Reaction | Phosphonate, NaH | Dimethoxyethane (DME) | 70-85% | [6] |

| 3 | Stereoselective Reduction of Enone | L-Selectride® | Tetrahydrofuran (THF) | ~90% (diastereoselective) | [7] |

| 4 | Lactone to Lactol Reduction | Diisobutylaluminium hydride (DIBAL-H) | Toluene | ~76% | [7] |

| 5 | Wittig Reaction (α-chain) | Phosphonium ylide | Dimethyl sulfoxide (DMSO) | ~80% | [6] |

| 6 | Esterification | Isopropyl iodide, DBU | Acetone | ~57% | [7] |

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic steps.

Protocol 1: Synthesis of the ω-Side-Chain Phosphonate (Precursor to Ylide)

This protocol describes the conversion of a 14-carbon bromide (derivable from this compound) to the corresponding phosphonate required for the Horner-Wadsworth-Emmons reaction.

Materials:

-

1-Bromo-14-tetradecanol derivative (e.g., tosylate or mesylate) (1.0 eq)

-

Triethyl phosphite (1.2 eq)

-

Anhydrous Toluene

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, add the 1-bromo-14-tetradecanol derivative and anhydrous toluene.

-

Add triethyl phosphite to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-